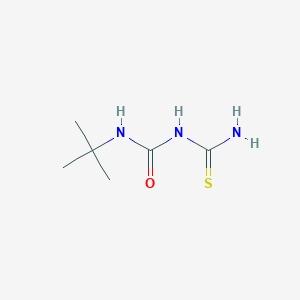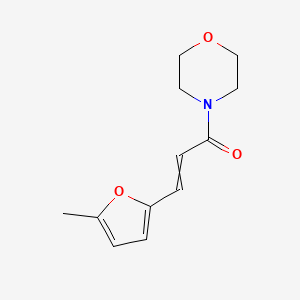
3-(5-Methylfuran-2-yl)-1-morpholin-4-ylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methylfuran-2-yl)-1-morpholin-4-ylprop-2-en-1-one is an organic compound that features a furan ring substituted with a methyl group at the 5-position, a morpholine ring, and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylfuran-2-yl)-1-morpholin-4-ylprop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with morpholine and an appropriate enone precursor under basic conditions. For instance, the reaction can be carried out in ethanol with potassium hydroxide and aqueous ammonia as catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental sustainability. The use of biomass-derived 5-methylfurfural is particularly attractive for green chemistry applications .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylfuran-2-yl)-1-morpholin-4-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The enone moiety can be reduced to form saturated ketones.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of saturated ketones.
Substitution: Formation of halogenated furans.
Scientific Research Applications
3-(5-Methylfuran-2-yl)-1-morpholin-4-ylprop-2-en-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-Methylfuran-2-yl)-1-morpholin-4-ylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylphenyl)-3-(5-Methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-Pyrazole: A compound with similar furan and methyl substitutions.
3-(5-Methylfuran-2-yl)thiomorpholine: Another compound featuring a furan ring with a methyl group.
Uniqueness
3-(5-Methylfuran-2-yl)-1-morpholin-4-ylprop-2-en-1-one is unique due to its combination of a furan ring, morpholine ring, and enone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
851384-24-2 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-(5-methylfuran-2-yl)-1-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C12H15NO3/c1-10-2-3-11(16-10)4-5-12(14)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 |
InChI Key |
JZHLIDAWIHOYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


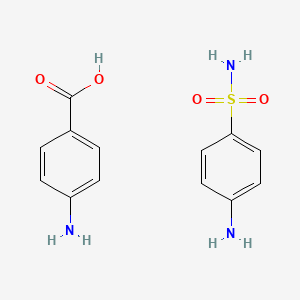
![2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14180740.png)
![1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14180745.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)pyridine-4-carboxamide](/img/structure/B14180759.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol](/img/structure/B14180760.png)

![Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate](/img/structure/B14180786.png)
![3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one](/img/structure/B14180787.png)
![Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]-](/img/structure/B14180788.png)
![1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14180793.png)
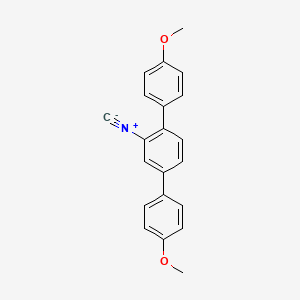
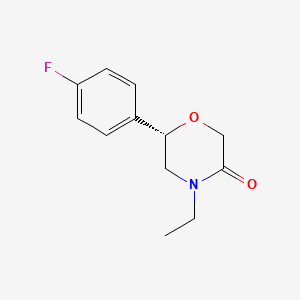
![(2S)-2-(4-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14180815.png)
